molecular formula C20H16O B14425743 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one CAS No. 80826-82-0

4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14425743
CAS No.: 80826-82-0
M. Wt: 272.3 g/mol
InChI Key: DHIKVDYZIQJDDH-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with a diphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneacetophenone: Similar structure but lacks the cyclohexadienone core.

    Chalcone: Contains a similar α,β-unsaturated carbonyl system but with different substituents.

    Dibenzylideneacetone: Similar in having two phenyl groups but differs in the overall structure.

Uniqueness

4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of a cyclohexadienone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

80826-82-0

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4-benzhydrylidene-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H16O/c1-15-14-18(21)12-13-19(15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

DHIKVDYZIQJDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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